molecular formula C15H15BrN2O2S B297838 3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B297838
M. Wt: 367.3 g/mol
InChI Key: NJJQFALMVCLFSX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione, also known as BMD, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMD is a thiazolidinedione derivative that possesses an allyl group and a dimethylamino benzylidene moiety, making it a unique compound with interesting properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has also been shown to activate certain cellular pathways that are involved in neuroprotection and antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, the protection of neurons from oxidative stress, and the modulation of cellular signaling pathways. This compound has also been shown to possess good biocompatibility and low toxicity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. This compound is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of 3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One promising direction is the development of this compound-based materials with interesting optical and electronic properties for use in various technological applications. Another direction is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, this compound is a novel compound with unique properties that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with allyl thiol in the presence of a base, followed by cyclization with thioacetic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as an antitumor and anti-inflammatory agent. In pharmacology, this compound has been shown to possess antioxidant and neuroprotective properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H15BrN2O2S/c1-4-7-18-14(19)13(21-15(18)20)9-10-5-6-12(17(2)3)11(16)8-10/h4-6,8-9H,1,7H2,2-3H3/b13-9+

InChI Key

NJJQFALMVCLFSX-UKTHLTGXSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)Br

SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)Br

Origin of Product

United States

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